molecular formula C5H15ClN2O2S B1391797 (N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride CAS No. 91893-74-2

(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride

Cat. No. B1391797
CAS RN: 91893-74-2
M. Wt: 202.7 g/mol
InChI Key: NBSOLHYHKCWMDS-UHFFFAOYSA-N
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Description

“(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” is an organosulfur compound with sulfur-nitrogen bonds . It belongs to the group of sulfonamides, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .


Synthesis Analysis

The synthesis of sulfonamides like “(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” has been achieved through the oxidative coupling of thiols and amines . This method is efficient, environmentally friendly, and economical, as it synthesizes structurally diverse sulfonamides in a single step without requiring additional pre-functionalization and de-functionalization steps .


Molecular Structure Analysis

Sulfonamides are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonamides undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with multiple nitro groups .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents that find application as multipurpose reagents in synthetic organic chemistry . They are cheap, readily available, and versatile synthons that can be used in a variety of ways to generate different functional groups .
    • Methods of Application : These compounds can react as electrophiles or nucleophiles and also act as a source of several key intermediates. They can take a role in reactions as dehydrating agents, reducing agents, or catalysts .
    • Results or Outcomes : In recent years, chemists have developed reactions where DMF and DMA could be used to deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R), aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), and single atoms such as C, O, H, etc .
  • Nanomaterial Synthesis

    • Summary of Application : Although the specific use of “(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” in nanomaterial synthesis is not mentioned, N,N-dialkyl amides could potentially be used in the synthesis of nanomaterials .
    • Methods of Application : The methods of application in nanomaterial synthesis would depend on the specific type of nanomaterial being synthesized .
    • Results or Outcomes : The outcomes would also depend on the specific type of nanomaterial being synthesized .

Safety And Hazards

The safety data sheet for a similar compound, 2-Dimethylaminoethyl chloride hydrochloride, indicates that it is toxic if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects .

Future Directions

The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides , indicating a promising direction for future research and development.

properties

IUPAC Name

3-amino-N,N-dimethylpropane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-7(2)10(8,9)5-3-4-6;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOLHYHKCWMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride

CAS RN

91893-74-2
Record name 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride
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Reactant of Route 6
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